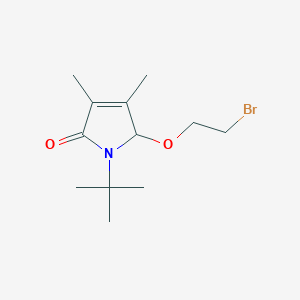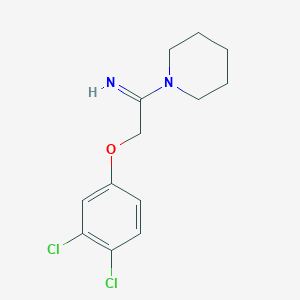![molecular formula C14H10N4O7 B12465322 N'-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide](/img/structure/B12465322.png)
N'-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3,5-dinitrobenzoyl)-2-hydroxybenzohydrazide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a 3,5-dinitrobenzoyl group attached to a 2-hydroxybenzohydrazide moiety. It is often used in various chemical and biological research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dinitrobenzoyl)-2-hydroxybenzohydrazide typically involves the reaction of 3,5-dinitrobenzoic acid with 2-hydroxybenzohydrazide. The process generally includes the following steps:
Industrial Production Methods
While specific industrial production methods for N’-(3,5-dinitrobenzoyl)-2-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-dinitrobenzoyl)-2-hydroxybenzohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) environments.
Major Products Formed
Reduction: 3,5-diaminobenzoyl-2-hydroxybenzohydrazide.
Substitution: Various substituted benzoyl derivatives.
Hydrolysis: 3,5-dinitrobenzoic acid and 2-hydroxybenzohydrazide.
Scientific Research Applications
N’-(3,5-dinitrobenzoyl)-2-hydroxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N’-(3,5-dinitrobenzoyl)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: Shares the 3,5-dinitrobenzoyl moiety but lacks the hydrazide and hydroxy groups.
2-Hydroxybenzohydrazide: Contains the hydrazide and hydroxy groups but lacks the 3,5-dinitrobenzoyl moiety.
Uniqueness
N’-(3,5-dinitrobenzoyl)-2-hydroxybenzohydrazide is unique due to the combination of the 3,5-dinitrobenzoyl and 2-hydroxybenzohydrazide groups, which confer distinct chemical reactivity and potential biological activities. This combination allows for a wide range of chemical modifications and applications in various fields of research and industry.
Properties
Molecular Formula |
C14H10N4O7 |
|---|---|
Molecular Weight |
346.25 g/mol |
IUPAC Name |
N'-(2-hydroxybenzoyl)-3,5-dinitrobenzohydrazide |
InChI |
InChI=1S/C14H10N4O7/c19-12-4-2-1-3-11(12)14(21)16-15-13(20)8-5-9(17(22)23)7-10(6-8)18(24)25/h1-7,19H,(H,15,20)(H,16,21) |
InChI Key |
HIWYVJSVGFIGDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12465241.png)

![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B12465251.png)



![4,4'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}bis[N-(4-fluorophenyl)benzenesulfonamide]](/img/structure/B12465286.png)
![2-{2-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12465288.png)

![N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B12465300.png)
![2-acetylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12465307.png)


![2-(4-nitrophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12465334.png)
